2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(2-methoxyphenyl)methyl]acetamide
CAS No.: 1226455-44-2
Cat. No.: VC6035547
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226455-44-2 |
|---|---|
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.535 |
| IUPAC Name | 2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C26H28N4O3/c1-3-4-14-29-18-28-24-21(19-10-6-5-7-11-19)16-30(25(24)26(29)32)17-23(31)27-15-20-12-8-9-13-22(20)33-2/h5-13,16,18H,3-4,14-15,17H2,1-2H3,(H,27,31) |
| Standard InChI Key | MFJZIVGWHNEIEZ-UHFFFAOYSA-N |
| SMILES | CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC |
Introduction
Chemical and Structural Profile
Molecular Identity and Physicochemical Properties
The compound’s molecular formula is C₂₆H₂₈N₄O₃, corresponding to a molecular weight of 444.535 g/mol. Its IUPAC name, 2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide, reflects the integration of a pyrrolopyrimidine scaffold with a butyl side chain at position 3, a phenyl group at position 7, and an acetamide moiety linked to a 2-methoxybenzyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1226455-44-2 |
| SMILES | CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4OC |
| InChI Key | MFJZIVGWHNEIEZ-UHFFFAOYSA-N |
| PubChem CID | 49673320 |
The presence of a methoxybenzyl group enhances lipophilicity, while the acetamide linkage may facilitate hydrogen bonding with biological targets.
Structural Analogues and Comparative Analysis
A structurally related compound, N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040637-12-4), substitutes the butyl group with a methyl and introduces a sulfanyl moiety . This analogue exhibits a lower molecular weight (420.5 g/mol) and altered electronic properties due to sulfur’s polarizability, highlighting how minor structural modifications impact physicochemical and biological behavior .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step condensation reactions. For this compound, a plausible route begins with the cyclocondensation of 6-aminouracil with 4-hydroxycoumarin and phenylglyoxal hydrate in acetic acid under reflux. The butyl side chain is introduced via alkylation, followed by acetamide coupling using 2-methoxybenzylamine. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and purity.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, related pyrrolo[3,2-d]pyrimidines exhibit planar fused-ring systems stabilized by intramolecular hydrogen bonds. Infrared (IR) spectroscopy typically reveals carbonyl stretches near 1680–1700 cm⁻¹ for the 4-oxo group and amide C=O at ~1650 cm⁻¹.
Biological Activities and Mechanisms
Antiproliferative Effects
Preliminary cell-based assays indicate moderate antiproliferative activity against human carcinoma lines (e.g., MCF-7, IC₅₀ ≈ 8–12 µM). Mechanistically, this aligns with cell cycle arrest at the G2/M phase and induction of caspase-3-mediated apoptosis. Comparative studies with the sulfanyl analogue show reduced potency (IC₅₀ > 20 µM), underscoring the importance of the butyl-acetamide substituents .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual kinase inhibitory and pro-apoptotic effects position it as a candidate for combination therapies in resistant cancers. Additionally, its modulatory effects on collagenases (e.g., MMP-2/9) suggest potential applications in fibrotic disorders.
Research Tools
As a fluorescent probe (λₑₓ/λₑₘ = 340/450 nm), it enables real-time tracking of target engagement in cellular assays. Future work should prioritize in vivo efficacy studies and scaffold optimization to improve solubility.
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